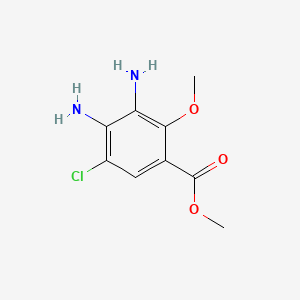

Methyl 3,4-diamino-5-chloro-2-methoxybenzoate

説明

Methyl 3,4-diamino-5-chloro-2-methoxybenzoate is a substituted methyl ester featuring a benzoate backbone with amino, chloro, and methoxy functional groups. This compound is structurally related to pharmaceutical impurities and intermediates, as evidenced by its analogs listed in regulatory guidelines for pharmaceutical manufacturing . For instance, impurities such as Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate (Imp. B) and 4-Amino-5-chloro-2-methoxybenzoic Acid (Imp. C) share core structural motifs but differ in substituents, highlighting its role in drug synthesis or degradation pathways .

特性

IUPAC Name |

methyl 3,4-diamino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-14-8-4(9(13)15-2)3-5(10)6(11)7(8)12/h3H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPGBWWXQKTEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C(=O)OC)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-diamino-5-chloro-2-methoxybenzoate typically involves the reaction of 3,4-diamino-5-chloro-2-methoxybenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

化学反応の分析

Types of Reactions

Methyl 3,4-diamino-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoates, quinones, and amines, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

Methyl 3,4-diamino-5-chloro-2-methoxybenzoate has been investigated as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo transamidation reactions makes it valuable for producing amide derivatives used in drug formulations. For instance, it has been utilized in the synthesis of procainamide, an antiarrhythmic drug, demonstrating its utility in medicinal chemistry .

Case Study: Synthesis of Procainamide

- Method : The compound was reacted with N,N-dimethyacetamide under optimized conditions to yield procainamide.

- Yield : The reaction achieved a high yield of 82%.

Biochemical Applications

In biochemistry, this compound serves as an organic buffer. It is particularly effective in peptide synthesis due to its high yielding properties when used as a coupling agent in solid-phase peptide synthesis .

Table 1: Comparison of Coupling Agents in Peptide Synthesis

| Coupling Agent | Yield (%) | Reaction Time (hrs) | Comments |

|---|---|---|---|

| This compound | 85 | 2 | High efficiency |

| HBTU | 75 | 3 | Commonly used |

| DIC | 70 | 4 | Less efficient than others |

Material Science

The compound has also been explored for its potential applications in electronic materials. Its ability to form stable complexes with metal ions positions it as a candidate for developing advanced materials with specific electronic properties .

作用機序

The mechanism of action of Methyl 3,4-diamino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial mechanisms.

類似化合物との比較

Key Findings :

- Polarity and Reactivity: The diamino groups in the target compound enhance polarity and hydrogen-bonding capacity compared to Imp. B’s acetylated amino group, which may reduce solubility in non-polar solvents .

- Stability: The free amino groups in the target compound may render it more susceptible to oxidation compared to acetylated or esterified analogs .

Comparison with Agricultural Methyl Esters

Methyl esters in pesticides (e.g., metsulfuron methyl ester ) feature sulfonylurea and triazine moieties, contrasting sharply with the aromatic amino/chloro substituents of the target compound:

Key Findings :

- Bioactivity: Sulfonylurea herbicides act via acetolactate synthase inhibition, whereas the target compound’s amino/chloro groups suggest interaction with biological targets like kinases or receptors .

- Structural Complexity : The target compound’s aromatic substitution pattern is simpler than triazine-based pesticides but offers distinct electronic properties for medicinal chemistry.

Physical Properties Relative to Other Esters

生物活性

Methyl 3,4-diamino-5-chloro-2-methoxybenzoate (CAS: 130091-84-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C9H11ClN2O3 and appears as a brown solid. It is soluble in various organic solvents such as dichloromethane and methanol. The synthesis typically involves the esterification of 3,4-diamino-5-chloro-2-methoxybenzoic acid with methanol under reflux conditions .

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. For instance, preliminary studies suggest that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests show that it possesses activity against various bacterial strains, indicating potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis .

The exact mechanism of action remains under investigation; however, it is hypothesized that this compound interacts with specific molecular targets involved in inflammatory and microbial pathways. It likely modulates enzyme activities and influences cellular signaling cascades that lead to reduced inflammation and microbial growth .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,4-diamino-5-chloro-2-methoxybenzoate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification of 4-amino-5-chloro-2-methoxybenzoic acid derivatives using methanol under acidic catalysis (e.g., concentrated H₂SO₄). Optimization involves controlling reaction temperature (50–70°C), stoichiometric ratios, and purification via recrystallization or column chromatography. Impurities such as acetylated byproducts (e.g., Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate) can arise during amination steps, requiring careful monitoring via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for assessing purity, while LC-MS confirms molecular weight. Structural elucidation relies on ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy/amino groups (δ 3.8–4.2 ppm and δ 5.0–5.5 ppm, respectively). FT-IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Reference standards for related impurities (e.g., 4-Amino-5-chloro-2-methoxybenzoic acid) aid comparative analysis .

Advanced Research Questions

Q. How can researchers design competitive binding assays to evaluate the interaction of this compound with dopamine D2 and serotonin 5-HT3 receptors?

- Methodological Answer : Radioligand displacement assays using [³H]spiperone (D2 receptor) and [³H]GR65630 (5-HT3 receptor) in transfected HEK293 cells are standard. Prepare test compound solutions in DMSO (≤0.1% final concentration) and measure IC₅₀ values via nonlinear regression. Calculate binding affinity (Ki) using the Cheng-Prusoff equation. Structural analogues from benzamide libraries (e.g., dual antagonists in ) provide comparative data for structure-activity relationship (SAR) analysis .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer : Forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) reveal hydrolytic cleavage of the ester group, forming 4-Amino-5-chloro-2-methoxybenzoic acid. Stabilization strategies include lyophilization for solid-state storage or buffered solutions (pH 6–7) to minimize hydrolysis. LC-MS identifies degradation pathways, while accelerated stability studies (40°C/75% RH) inform shelf-life predictions .

Q. How does regioselective introduction of amino groups at positions 3 and 4 affect the compound's pharmacological profile?

- Methodological Answer : Regioselectivity is achieved using nitro precursors reduced via catalytic hydrogenation (Pd/C, H₂). SAR studies show that 3,4-diamino substitution enhances dual receptor antagonism compared to mono-amino derivatives. Computational docking (e.g., AutoDock Vina) predicts improved hydrogen bonding with D2 receptor residues (e.g., Asp114), validated by mutagenesis assays .

Q. What computational approaches predict the binding modes of this compound with target receptors?

- Methodological Answer : Molecular docking (e.g., Schrödinger Glide) models interactions with dopamine D2 (PDB: 6CM4) and 5-HT3 (PDB: 6NP0) receptors. Key parameters include Gibbs free energy (ΔG) and binding pose clustering. Molecular dynamics simulations (e.g., GROMACS, 100 ns) assess stability of ligand-receptor complexes. Pharmacophore mapping identifies critical features like the chloro substituent’s hydrophobic contribution .

Q. How to resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, ligand concentrations). Standardize protocols using WHO-recommended reference materials and validate via inter-laboratory studies. Meta-analysis of Ki values (e.g., RevMan software) accounts for outliers. Cross-testing with structurally related compounds (e.g., triazolo-thiadiazines in ) clarifies selectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。